4-Hydroxy Raloxifene

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

QC laboratories risk failed ANDA submissions when impurity peaks are misidentified due to generic reference standards. 4-Hydroxy Raloxifene (Raloxifene Impurity 3) solves this as the authentic 4-hydroxy positional isomer-chromatographically distinct from the 6-hydroxy raloxifene API. - Enables accurate RRT assignment & system suitability per ICH Q2(R1) for HPLC/LC-MS methods. - Supplied with full characterization data for ANDA impurity profiling & forced degradation studies. - Used by CROs & generic manufacturers to validate impurity acceptance criteria against the RLD per ICH Q3A.

Molecular Formula C28H27NO4S
Molecular Weight 473.6 g/mol
CAS No. 185416-01-7
Cat. No. B138090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Raloxifene
CAS185416-01-7
Synonyms[4-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone; 
Molecular FormulaC28H27NO4S
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O
InChIInChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2
InChIKeyNOAUIPGLJUIQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Raloxifene Identity & Specifications


4-Hydroxy Raloxifene (CAS 185416-01-7) is a hydroxylated structural analog of the selective estrogen receptor modulator (SERM) raloxifene, with the molecular formula C28H27NO4S and a molecular weight of 473.6 g/mol . It is recognized as a specified impurity (Raloxifene Impurity 3) present in raloxifene active pharmaceutical ingredient (API), identified as [4-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone [1]. Structurally, the compound features a hydroxyl substituent at the 4-position of the 2-arylbenzothiophene core, a structural variation that differentiates it from raloxifene (which bears a 6-hydroxy group) and from other benzothiophene SERMs [1].

Why 4-Hydroxy Raloxifene Cannot Be Substituted


4-Hydroxy Raloxifene is not functionally interchangeable with raloxifene API, raloxifene hydrochloride, or other benzothiophene SERMs such as arzoxifene for any application requiring precise identification or quantification of this specific impurity. Structural differences at the hydroxyl position (4-hydroxy versus the 6-hydroxy of raloxifene) create distinct chromatographic retention times and mass spectrometric fragmentation patterns, meaning that substitution with raloxifene would yield incorrect retention time matching and false-negative impurity detection in HPLC/LC-MS methods [1]. Furthermore, substitution with structurally related SERMs or their impurities would invalidate system suitability parameters and method validation data, as regulatory submissions require impurity profiling using the exact specified impurity reference standard .

4-Hydroxy Raloxifene Quantitative Evidence Guide


HPLC Chromatographic Differentiation from Raloxifene

As a specified impurity of raloxifene with a distinct hydroxyl substitution pattern, 4-Hydroxy Raloxifene exhibits a different reversed-phase HPLC retention time compared to the parent drug raloxifene. This differential retention behavior is essential for achieving baseline resolution between the impurity peak and the main API peak in validated analytical methods. Without the authentic 4-Hydroxy Raloxifene reference standard, accurate peak identification and relative retention time (RRT) assignment cannot be established, which would compromise method specificity and system suitability criteria as required by ICH Q3A guidelines for impurity testing in new drug substances [1][2].

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

Mass Spectrometric Differentiation by LC-MS/MS

4-Hydroxy Raloxifene (m/z 473.6 [M+H]+) produces a distinct mass spectrometric fragmentation pattern that differs from that of raloxifene (m/z 474.6 [M+H]+) and from the major circulating raloxifene glucuronide metabolites. The hydroxyl substitution at the 4-position of the benzothiophene core yields characteristic product ions in MS/MS spectra, enabling specific multiple reaction monitoring (MRM) transitions that are not confounded by isobaric interferences from raloxifene-6-glucuronide or raloxifene-4′-glucuronide . Raloxifene undergoes extensive first-pass glucuronidation in humans to form raloxifene-6-glucuronide and raloxifene-4′-glucuronide as the predominant circulating species, with plasma concentrations of these glucuronide metabolites far exceeding those of unconjugated raloxifene [1].

Bioanalysis LC-MS/MS Metabolite Identification

SAR: 4-Hydroxy vs. 6-Hydroxy Binding

Structure-activity relationship (SAR) studies on raloxifene and its analogs have demonstrated that the 6-hydroxy substituent of raloxifene is critical for high-affinity binding to estrogen receptor alpha (ERα) and for in vitro antagonist activity, whereas the 4′-hydroxy substituent contributes to a lesser extent [1][2]. Small, highly electronegative 4′-substituents such as hydroxy, fluoro, and chloro are preferred both in vitro and in vivo [3]. 4-Hydroxy Raloxifene, bearing a hydroxyl group at the 4-position rather than the 6-position, would be predicted to exhibit reduced ER binding affinity and diminished functional antagonist potency relative to raloxifene based on this established SAR framework [1][3].

Structure-Activity Relationship Estrogen Receptor SERM Pharmacology

4-Hydroxy Raloxifene Procurement Scenarios


HPLC Method Validation for Raloxifene API

4-Hydroxy Raloxifene serves as a critical reference standard for establishing relative retention time (RRT) and confirming peak identity during HPLC method validation for raloxifene active pharmaceutical ingredient (API). Analytical laboratories procuring this compound use it to spike raloxifene samples, verify chromatographic resolution between the API peak and the specified impurity peak, and document system suitability parameters in compliance with ICH Q2(R1) validation requirements. The compound is essential for Abbreviated New Drug Application (ANDA) submissions and for Quality Control (QC) release testing of commercial raloxifene batches, where accurate identification and quantification of this specified impurity are regulatory prerequisites [1].

LC-MS/MS Method for Pharmacokinetic Studies

In pharmacokinetic and drug metabolism research, 4-Hydroxy Raloxifene is procured as an authentic analytical standard to develop and validate LC-MS/MS methods capable of distinguishing this specific impurity from raloxifene and from the major circulating glucuronide metabolites (raloxifene-6-glucuronide and raloxifene-4′-glucuronide) that dominate raloxifene's metabolic profile in humans [1]. Given that raloxifene undergoes extensive first-pass glucuronidation with oral bioavailability of only approximately 2%, the ability to chromatographically resolve and mass-spectrometrically differentiate 4-Hydroxy Raloxifene from glucuronide conjugates is essential for accurate quantification in biological matrices and for studying species differences in raloxifene metabolism [2][3].

Impurity Qualification for Generic Raloxifene

For pharmaceutical companies developing generic raloxifene formulations, 4-Hydroxy Raloxifene is procured as part of the impurity qualification package required for ANDA submissions to regulatory agencies including the US FDA and EMA. The compound is used to generate impurity-spiked samples for forced degradation studies, to establish impurity acceptance criteria in accordance with ICH Q3A guidelines, and to prepare impurity marker solutions for routine QC batch analysis. Procuring this specific impurity reference standard, rather than substituting a structurally related analog, is mandatory for demonstrating that the generic product's impurity profile matches that of the reference listed drug (RLD) with respect to this specified impurity [1][2].

Analytical Method Transfer and Reproducibility

4-Hydroxy Raloxifene reference material is procured by contract research organizations (CROs) and QC laboratories to support analytical method transfer activities between development sites and commercial manufacturing facilities. The compound enables consistent peak identification and quantitation across different HPLC systems, column lots, and laboratory environments, ensuring that method reproducibility criteria are met during inter-laboratory comparisons. Use of the authentic impurity standard, rather than an alternative compound, prevents discrepancies in relative retention time assignment and peak integration that could otherwise lead to failed method transfer acceptance criteria or erroneous batch disposition decisions [1].

Technical Documentation Hub

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